molecular formula C19H15Cl2F3N2O4S B11091241 2-{4-[3-(2,4-Dichloro-benzoyl)-thioureido]-3-methyl-phenyl}-3,3,3-trifluoro-2-hydroxy-propionic acid methyl ester

2-{4-[3-(2,4-Dichloro-benzoyl)-thioureido]-3-methyl-phenyl}-3,3,3-trifluoro-2-hydroxy-propionic acid methyl ester

Cat. No.: B11091241
M. Wt: 495.3 g/mol
InChI Key: YPHKJTHYLVJHBK-UHFFFAOYSA-N
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Description

METHYL 2-[4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-3-METHYLPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as dichlorophenyl, formamido, methanethioyl, and trifluorohydroxypropanoate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-3-METHYLPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-dichlorobenzoic acid with methanol to form methyl 2,4-dichlorobenzoate . This intermediate is then subjected to further reactions involving formamido and methanethioyl groups under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of advanced techniques such as microreactors can enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-3-METHYLPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-[4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-3-METHYLPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-[4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-3-METHYLPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-3-METHYLPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H15Cl2F3N2O4S

Molecular Weight

495.3 g/mol

IUPAC Name

methyl 2-[4-[(2,4-dichlorobenzoyl)carbamothioylamino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C19H15Cl2F3N2O4S/c1-9-7-10(18(29,16(28)30-2)19(22,23)24)3-6-14(9)25-17(31)26-15(27)12-5-4-11(20)8-13(12)21/h3-8,29H,1-2H3,(H2,25,26,27,31)

InChI Key

YPHKJTHYLVJHBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)OC)(C(F)(F)F)O)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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